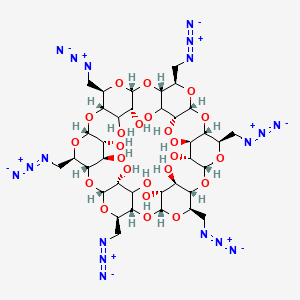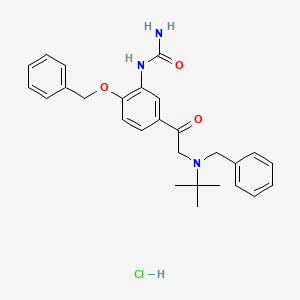
Trimethyl-d8-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl-d8-amine is a deuterated version of trimethylamine, an organic compound with the formula N(CH₃)₃. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is a colorless gas with a strong fishy odor at low concentrations and an ammonia-like odor at higher concentrations. It is widely used in various scientific research applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trimethyl-d8-amine can be synthesized through the reaction of deuterated methanol (CD₃OD) with ammonia (NH₃) in the presence of a catalyst. The reaction proceeds as follows: [ 3 CD₃OD + NH₃ \rightarrow (CD₃)₃N + 3 H₂O ] This reaction produces this compound along with water as a byproduct. The reaction is typically carried out under controlled conditions to ensure the complete conversion of reactants to the desired product.
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and catalyst concentration to optimize yield and purity. The product is then purified through distillation and other separation techniques to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl-d8-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trimethylamine N-oxide.
Reduction: It can be reduced to form dimethylamine and methylamine.
Substitution: It can participate in nucleophilic substitution reactions to form quaternary ammonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Alkyl halides (e.g., methyl iodide) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Trimethylamine N-oxide
Reduction: Dimethylamine, Methylamine
Substitution: Quaternary ammonium salts
Aplicaciones Científicas De Investigación
Trimethyl-d8-amine is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling.
Biology: It is used in studies of metabolic pathways and enzyme kinetics.
Medicine: It is used in the development of pharmaceuticals and as a tracer in metabolic studies.
Industry: It is used in the production of surfactants, corrosion inhibitors, and other industrial chemicals.
Mecanismo De Acción
Trimethyl-d8-amine exerts its effects through various mechanisms, depending on the context of its use. In biological systems, it can act as a substrate for enzymes involved in methylation reactions. It can also interact with receptors and transporters, influencing cellular signaling pathways. The deuterium labeling allows for precise tracking of the compound in metabolic studies, providing insights into its distribution and transformation within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylamine (N(CH₃)₃): The non-deuterated version of trimethyl-d8-amine.
Dimethylamine (N(CH₃)₂H): A related amine with two methyl groups.
Methylamine (N(CH₃)H₂): A related amine with one methyl group.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for the use of advanced analytical techniques such as NMR spectroscopy and mass spectrometry, enabling detailed studies of chemical and biological processes. Additionally, the deuterium labeling can influence the compound’s reactivity and stability, making it a valuable tool in various scientific investigations.
Propiedades
Fórmula molecular |
C3H9N |
|---|---|
Peso molecular |
67.16 g/mol |
Nombre IUPAC |
1,1,1-trideuterio-N-(dideuteriomethyl)-N-(trideuteriomethyl)methanamine |
InChI |
InChI=1S/C3H9N/c1-4(2)3/h1-3H3/i1D2,2D3,3D3 |
Clave InChI |
GETQZCLCWQTVFV-MGGKGRBPSA-N |
SMILES isomérico |
[2H]C([2H])N(C([2H])([2H])[2H])C([2H])([2H])[2H] |
SMILES canónico |
CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel](/img/structure/B13417534.png)
![Benzenesulfonyl chloride, 4-[[4,4,5,5,5-pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)-1-pentenyl]oxy]-](/img/structure/B13417535.png)

![methyl (2R,4R,5R,6S)-5-hydroxy-4-(hydroxymethyl)-10-oxo-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-diene-12-carboxylate](/img/structure/B13417546.png)







